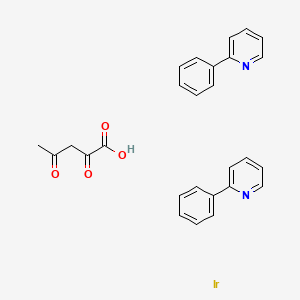
Acetylacetonatobis(2-phenylpyridine)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylacetonatobis(2-phenylpyridine)iridium, also known as Ir(ppy)2(acac), is a compound with the molecular formula C27H24IrN2O4 . It is one of the most studied OLED materials due to its high quantum yields . It is a benchmark green emitter for phosphorescent organic light-emitting diodes (PhOLEDs) .
Molecular Structure Analysis
The molecular structure of Acetylacetonatobis(2-phenylpyridine)iridium consists of two 2-phenylpyridine ligands, one acetylacetonate ligand, and one iridium center . The IUPAC name of the compound is bis[2-(2-pyridinyl)phenyl]iridium(1+)(2Z)-4-oxo-2-penten-2-olate .Physical And Chemical Properties Analysis
Acetylacetonatobis(2-phenylpyridine)iridium has a molecular weight of 632.7 g/mol . It has one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds . The exact mass and monoisotopic mass of the compound are 633.13653 g/mol . The topological polar surface area is 97.2 Ų .Applications De Recherche Scientifique
Analytical Application for Ammonia Detection
Acetylacetonatobis(2-phenylpyridine)iridium and similar iridium complexes demonstrate significant potential in analytical applications, particularly for ammonia detection. The electrochemiluminescence (ECL) of these complexes has been extensively studied, showing high efficiency in the presence of ammonia, making them suitable for atmospheric ammonia detection (Li, Zhu, Ding, & Song, 2012).
Photophysical Properties and Luminescence Studies
These iridium complexes are notable for their distinctive photophysical properties. Studies have focused on their luminescent properties, especially in terms of circularly polarized luminescence, which is crucial for various optical applications. The luminescence spectra and emission dissymmetries of these complexes have been analyzed, providing insights into their potential applications in optical devices (Coughlin et al., 2008).
Applications in Organic Light Emitting Diodes (OLEDs)
One of the most prominent applications of these iridium complexes is in the field of Organic Light Emitting Diodes (OLEDs). They have been utilized as phosphorescent materials in OLEDs due to their high efficiency and specific luminescent properties. The suitability of these complexes for OLED applications has been demonstrated through the synthesis of novel bis-cyclometalated iridium(III) complexes bearing various ligands (Rao et al., 2022).
Studies on Electrochemiluminescence (ECL)
Further research has been conducted on the ECL properties of iridium(III) complexes containing an acetylacetonate ligand. These studies are crucial in understanding the electrochemical and spectroscopic characteristics of these complexes, which can be applied in various ECL-based detection systems (Chen et al., 2017).
Synthesis and Characterization for Light Emission
The synthesis and characterization of these iridium complexes are key to developing efficient light-emitting systems. Detailed studies on the structural and emission properties of these complexes have led to advancements in the field of light emission, particularly in terms of color tuning and quantum yield optimization (Di Censo et al., 2008).
Mécanisme D'action
Target of Action
Acetylacetonatobis(2-phenylpyridine)iridium primarily targets organic light-emitting diodes (OLEDs). It is widely doped into phosphorescent OLEDs due to its thermal stability .
Mode of Action
The compound interacts with its targets by aligning its transition dipole moment parallel to the substrate. This alignment is different from other similar compounds, such as Ir(ppy)3, whose orientation is nearly isotropic .
Biochemical Pathways
Acetylacetonatobis(2-phenylpyridine)iridium affects the light-emitting layer of OLEDs. It contributes to the internal phosphorescence efficiency of the device, ensuring balanced hole and electron injection, and triplet exciton confinement within the light-emitting layer .
Result of Action
The molecular and cellular effects of Acetylacetonatobis(2-phenylpyridine)iridium’s action result in higher external quantum efficiency when compared with similar compounds. This leads to improved performance of OLEDs .
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dioxopentanoic acid;iridium;2-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H9N.C5H6O4.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3(6)2-4(7)5(8)9;/h2*1-9H;2H2,1H3,(H,8,9); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGSNYQDZVETBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24IrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylacetonatobis(2-phenylpyridine)iridium | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)
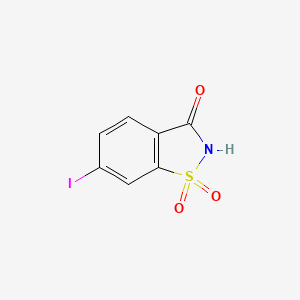

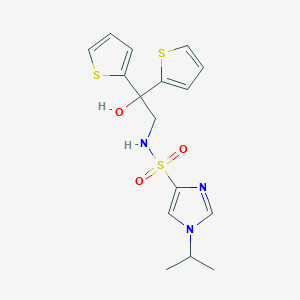

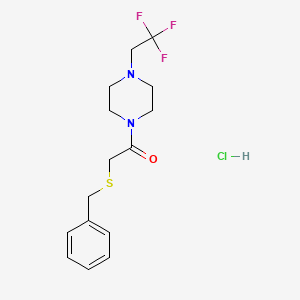
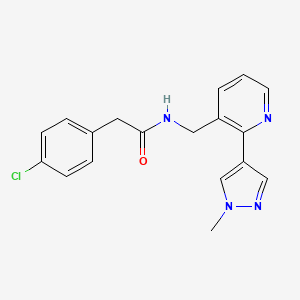

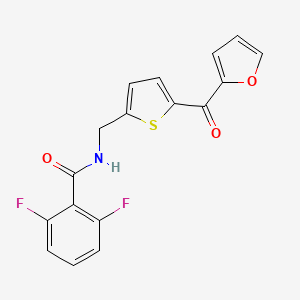
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)
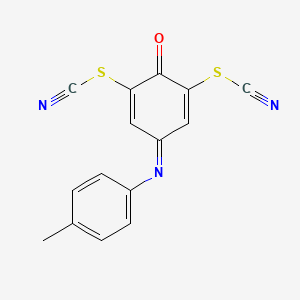
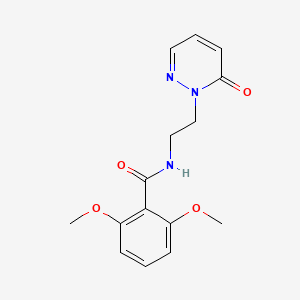
![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)